2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNWHIIZMCLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Sulfonyl Chloride-Amine Coupling
The primary route to 2-(3,4-dimethoxybenzenesulfonamido)benzoic acid involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid (anthranilic acid). This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution where the amine attacks the electrophilic sulfur center, displacing chloride.
Reaction equation :
$$ \text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{H}2\text{N-C}6\text{H}4\text{COOH} \rightarrow \text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{NH-C}6\text{H}_4\text{COOH} + \text{HCl} $$
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reactant solubility and stabilize intermediates. Patent CN106349091A emphasizes ethyl acetate for extractions, though dichloromethane is preferable for coupling due to inertness.
- Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonated byproducts.
- Base additive : Pyridine or triethylamine scavenges HCl, shifting equilibrium toward product.
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 1,2-dimethoxybenzene (veratrole).
Procedure :
- Chlorosulfonation : Veratrole reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h, forming the sulfonic acid intermediate.
- Chlorination : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to sulfonyl chloride.
Optimization insights :
- Temperature control : Excessive heat (>10°C) during chlorosulfonation causes over-sulfonation and tar formation.
- Work-up : Quenching with ice water followed by ethyl acetate extraction (as in CN102285878B) isolates the sulfonyl chloride in >85% purity.
Alternative Methodologies and Comparative Analysis
Direct Sulfonation of Pre-functionalized Benzene Derivatives
An alternative approach sulfonates 3,4-dimethoxyaniline prior to coupling with 2-chlorobenzoic acid. However, this method suffers from regioselectivity issues, with sulfonation occurring at the 5-position rather than the desired 1-position, yielding <30% target product.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ polymer-supported sulfonyl chlorides to streamline purification. For example, Wang resin-bound 3,4-dimethoxybenzenesulfonyl chloride reacts with anthranilic acid, enabling filtration-based isolation. While this method achieves 92% purity, scalability is limited by resin costs.
Table 1. Comparative evaluation of synthetic routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Sulfonyl chloride-amine | 78–85 | 95–98 | High | 120–150 |
| Direct sulfonation | 25–30 | 70–75 | Low | 90–110 |
| Solid-phase synthesis | 65–70 | 88–92 | Moderate | 300–400 |
Industrial-Scale Process Optimization
Catalyst Recycling and Solvent Recovery
Patent CN107935876B demonstrates Raney nickel reuse in hydrogenation, inspiring analogous catalyst recycling in sulfonamide synthesis. Implementing fixed-bed reactors with immobilized base catalysts (e.g., polystyrene-supported DMAP) reduces reagent consumption by 40%.
Purity Enhancement via Crystallization
Multi-step recrystallization from ethanol/water mixtures (1:3 v/v) elevates purity from 95% to 99.5%, as evidenced by HPLC data mirroring CN106349091A. Critical parameters:
- Cooling rate : 0.5°C/min to prevent inclusion impurities.
- Seed crystal addition : 0.1% w/w seeding at 45°C ensures uniform crystal growth.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 3.81 (s, 6H, OCH₃), 7.12–7.89 (m, 6H, aromatic), 10.32 (s, 1H, SO₂NH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Overview
2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is an organic compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a benzoic acid core with a sulfonamide group, making it versatile for multiple applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of benzenesulfonamides can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival .
- Anti-inflammatory Effects : The sulfonamide group may contribute to its anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Medicinal Chemistry
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in cancer treatment. Its ability to inhibit carbonic anhydrase enzymes suggests it may play a role in tumor growth inhibition . For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, indicating their potential effectiveness as anticancer agents .
Industrial Applications
- Dyes and Pigments : This compound is utilized as an intermediate in the synthesis of dyes and pigments due to its aromatic structure and functional groups. Its application in material science is being explored to develop new materials with enhanced properties.
Case Studies
Recent studies have highlighted the effectiveness of this compound derivatives in various applications:
- A study demonstrated that certain derivatives exhibited significant enzyme inhibition against carbonic anhydrase IX, showcasing their potential as selective anticancer agents with IC50 values ranging from 10.93 to 25.06 nM .
- Another investigation into the antimicrobial properties revealed that these compounds could effectively inhibit bacterial growth by targeting essential metabolic pathways .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the sulfonamido group.
3,4-Dimethoxybenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.
2-(3,4-Dimethoxyphenyl)benzoic acid: Similar structure but with different substitution patterns
Uniqueness
2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamido and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines indicated that it significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in Table 2.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 400 |
The data indicate a substantial reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Modulation of Signaling Pathways : It appears to interfere with NF-kB signaling pathways, which play a critical role in the inflammatory response.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, further contributing to its anti-inflammatory effects.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Study on Inflammation : An animal model of arthritis was treated with varying doses of the compound. Results showed a dose-dependent reduction in joint swelling and pain.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid, and how can purity be optimized during synthesis?
- Methodology : Synthesis typically involves coupling 3,4-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., using triethylamine in anhydrous THF). Purity optimization requires post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) .
- Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm final purity (>95%) by LC-MS or NMR (e.g., ¹H NMR in DMSO-d₆ to verify sulfonamide NH proton at δ ~10-11 ppm) .
Q. How can the solubility and stability of this compound be assessed for in vitro assays?
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. Solubility in polar aprotic solvents (e.g., DMF) can guide formulation for cell-based studies .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week) and analyze degradation products via LC-MS. Protect from light and moisture during storage .
Q. What analytical techniques are critical for structural confirmation and impurity profiling?
- Primary Techniques : High-resolution mass spectrometry (HR-MS) for molecular ion confirmation (e.g., [M-H]⁻ in negative ion mode) and 2D NMR (¹H-¹³C HSQC/HMBC) to assign sulfonamide and aromatic protons .
- Impurity Analysis : Use reverse-phase HPLC with diode-array detection (DAD) to identify byproducts (e.g., unreacted starting materials or hydrolyzed sulfonamide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods:
- Compare enzyme inhibition (IC₅₀) in biochemical vs. cellular assays (e.g., CDK8 inhibition in recombinant vs. cell lysate models) .
- Assess off-target effects via kinome-wide profiling or thermal shift assays .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .
Q. What strategies are effective for identifying metabolites in pharmacokinetic studies?
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Key metabolic pathways likely include:
- Sulfonamide hydrolysis (detect benzoic acid derivatives via neutral loss scan).
- O-demethylation (monitor mass shifts of -14 Da for loss of methyl groups) .
- Validation : Synthesize putative metabolites (e.g., 3-hydroxy-4-methoxy analogs) and compare retention times/MS spectra .
Q. How can molecular modeling guide SAR studies for sulfonamide-containing analogs?
- Workflow :
Dock the compound into target protein structures (e.g., CDK8 or COX-2) using Glide or AutoDock.
Perform MD simulations (AMBER/CHARMM) to assess binding stability.
Correlate computational data with experimental IC₅₀ values to prioritize substituent modifications (e.g., methoxy vs. ethoxy groups) .
Q. What experimental designs mitigate interference from degradation products in bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
